Cas no 1805065-69-3 (Ethyl 2-fluoro-5-methoxyisonicotinate)

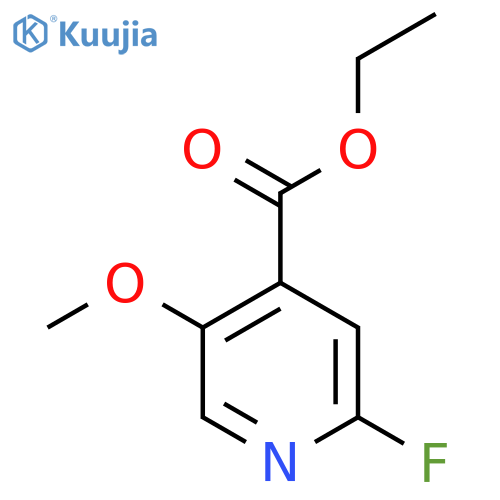

1805065-69-3 structure

商品名:Ethyl 2-fluoro-5-methoxyisonicotinate

CAS番号:1805065-69-3

MF:C9H10FNO3

メガワット:199.179006099701

CID:4906309

Ethyl 2-fluoro-5-methoxyisonicotinate 化学的及び物理的性質

名前と識別子

-

- Ethyl 2-fluoro-5-methoxyisonicotinate

-

- インチ: 1S/C9H10FNO3/c1-3-14-9(12)6-4-8(10)11-5-7(6)13-2/h4-5H,3H2,1-2H3

- InChIKey: HJVPABMDMRSSNM-UHFFFAOYSA-N

- ほほえんだ: FC1=CC(C(=O)OCC)=C(C=N1)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 201

- トポロジー分子極性表面積: 48.4

- 疎水性パラメータ計算基準値(XlogP): 1.5

Ethyl 2-fluoro-5-methoxyisonicotinate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029005257-500mg |

Ethyl 2-fluoro-5-methoxyisonicotinate |

1805065-69-3 | 95% | 500mg |

$1,786.10 | 2022-04-01 | |

| Alichem | A029005257-250mg |

Ethyl 2-fluoro-5-methoxyisonicotinate |

1805065-69-3 | 95% | 250mg |

$989.80 | 2022-04-01 | |

| Alichem | A029005257-1g |

Ethyl 2-fluoro-5-methoxyisonicotinate |

1805065-69-3 | 95% | 1g |

$2,808.15 | 2022-04-01 |

Ethyl 2-fluoro-5-methoxyisonicotinate 関連文献

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

1805065-69-3 (Ethyl 2-fluoro-5-methoxyisonicotinate) 関連製品

- 32329-98-9(3,4'-Dimethoxy-2'-hydroxychalcone)

- 2228929-60-8(5-(3-bromo-5-methoxypyridin-4-yl)-1,3-oxazol-2-amine)

- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 1396706-70-9(1-(2-chlorophenyl)methyl-3-cyclopropyl-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one)

- 1415124-96-7(2,6-Dichloro-4-(hydroxymethyl)benzoic acid)

- 532970-76-6(N-[2-(3-{[(cyclohexylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)ethyl]-4-methylbenzamide)

- 954721-66-5(3-cyclopentyl-N-(5-oxo-1-phenylpyrrolidin-3-yl)methylpropanamide)

- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)

推奨される供給者

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量